3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the benzodioxole group, and the attachment of the nitrophenyl moiety. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Attachment of the Nitrophenyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the nitrophenyl group may produce aniline derivatives.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C29H26N4O7 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H26N4O7/c34-27(30-21-5-1-2-6-21)20-9-10-23-24(14-20)31(15-18-4-3-7-22(12-18)33(37)38)29(36)32(28(23)35)16-19-8-11-25-26(13-19)40-17-39-25/h3-4,7-14,21H,1-2,5-6,15-17H2,(H,30,34) |
InChI Key |
VOUNPRALVGCDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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